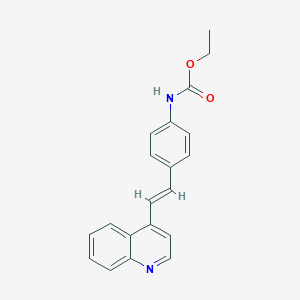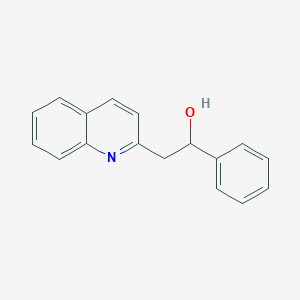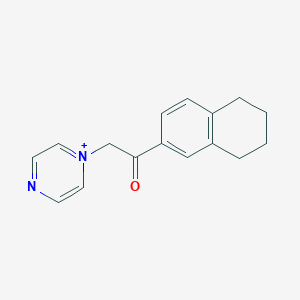![molecular formula C7H8N4O B271436 3-amino-6-methyl-1,2-dihydropyrazolo[4,3-c]pyridin-4-one](/img/structure/B271436.png)
3-amino-6-methyl-1,2-dihydropyrazolo[4,3-c]pyridin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-6-methyl-1,2-dihydropyrazolo[4,3-c]pyridin-4-one (AMDP) is a heterocyclic compound that has gained attention due to its potential applications in scientific research. AMDP is a pyrazolopyridine derivative that has shown promise in the development of new drugs for various diseases.
科学的研究の応用
3-amino-6-methyl-1,2-dihydropyrazolo[4,3-c]pyridin-4-one has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, anti-tumor, and anti-microbial properties. 3-amino-6-methyl-1,2-dihydropyrazolo[4,3-c]pyridin-4-one has also been shown to have potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
作用機序
The mechanism of action of 3-amino-6-methyl-1,2-dihydropyrazolo[4,3-c]pyridin-4-one is not fully understood, but it is believed to act on various molecular targets in the body. 3-amino-6-methyl-1,2-dihydropyrazolo[4,3-c]pyridin-4-one has been shown to inhibit the activity of certain enzymes and proteins involved in inflammation and tumor growth. It also has an effect on the central nervous system, which may be related to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
3-amino-6-methyl-1,2-dihydropyrazolo[4,3-c]pyridin-4-one has been shown to have various biochemical and physiological effects on the body. It has been shown to reduce inflammation and tumor growth in animal models. 3-amino-6-methyl-1,2-dihydropyrazolo[4,3-c]pyridin-4-one has also been shown to have an effect on the central nervous system, improving cognitive function and reducing symptoms of neurological disorders.
実験室実験の利点と制限
3-amino-6-methyl-1,2-dihydropyrazolo[4,3-c]pyridin-4-one has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize, making it accessible for researchers. However, 3-amino-6-methyl-1,2-dihydropyrazolo[4,3-c]pyridin-4-one has limitations in terms of its solubility and bioavailability, which can affect its effectiveness in vivo.
将来の方向性
There are several future directions for 3-amino-6-methyl-1,2-dihydropyrazolo[4,3-c]pyridin-4-one research. One area of interest is its potential use in the treatment of neurological disorders. Further studies are needed to fully understand the mechanism of action and potential therapeutic effects of 3-amino-6-methyl-1,2-dihydropyrazolo[4,3-c]pyridin-4-one in these conditions. Additionally, 3-amino-6-methyl-1,2-dihydropyrazolo[4,3-c]pyridin-4-one may have applications in the development of new anti-inflammatory and anti-tumor drugs. Further research is needed to optimize the synthesis method and improve the solubility and bioavailability of 3-amino-6-methyl-1,2-dihydropyrazolo[4,3-c]pyridin-4-one for use in vivo.
合成法
3-amino-6-methyl-1,2-dihydropyrazolo[4,3-c]pyridin-4-one can be synthesized through a multi-step process involving the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl acetoacetate and ammonium acetate. The resulting product is then cyclized with hydrazine hydrate to form 3-amino-6-methyl-1,2-dihydropyrazolo[4,3-c]pyridin-4-one. The synthesis method has been optimized to increase the yield and purity of the final product.
特性
製品名 |
3-amino-6-methyl-1,2-dihydropyrazolo[4,3-c]pyridin-4-one |
|---|---|
分子式 |
C7H8N4O |
分子量 |
164.16 g/mol |
IUPAC名 |
3-amino-6-methyl-1,2-dihydropyrazolo[4,3-c]pyridin-4-one |
InChI |
InChI=1S/C7H8N4O/c1-3-2-4-5(7(12)9-3)6(8)11-10-4/h2,10-11H,8H2,1H3 |
InChIキー |
TUYQOTGHEYCKAL-UHFFFAOYSA-N |
異性体SMILES |
CC1=NC(=O)C2=C(NNC2=C1)N |
SMILES |
CC1=NC(=O)C2=C(NNC2=C1)N |
正規SMILES |
CC1=NC(=O)C2=C(NNC2=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Bromo-1-[2-(2,5-dichlorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271353.png)

![(1E)-1-[(4-methylsulfonylphenyl)methylene]indene](/img/structure/B271360.png)
![1-Methyl-2-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium](/img/structure/B271362.png)
![1-[2-(4-Fluorophenyl)-2-oxoethyl]-3-iodopyridinium](/img/structure/B271365.png)

![1-[2-(4-Fluorophenyl)-2-oxoethyl]-4-methylquinolinium](/img/structure/B271367.png)

![2-Chloro-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271373.png)
![3-Cyano-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271375.png)



